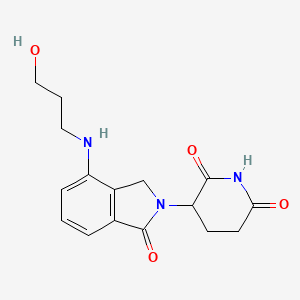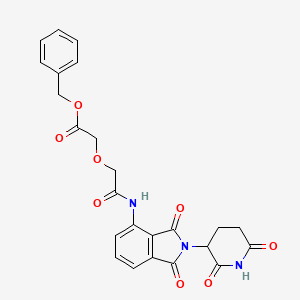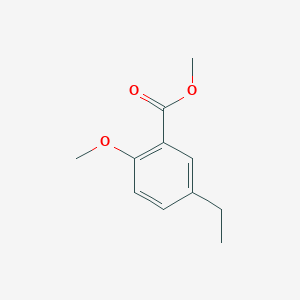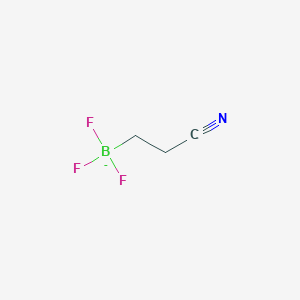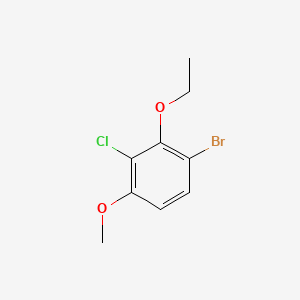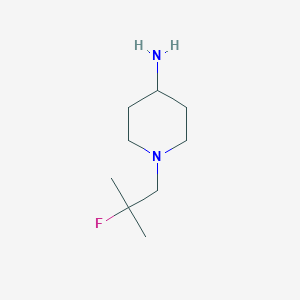
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the second carbon of the propyl chain, which is linked to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Fluoro-2-methylpropyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Fluorination: Introduction of the fluorine atom is achieved through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Alkylation: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.
Amine Introduction: The amine group is introduced through reductive amination reactions, often using reducing agents like sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.
Chemical Reactions Analysis
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Fluoro-2-methylpropyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
1-(2-Chloro-2-methylpropyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
1-(2-Methylpropyl)piperidin-4-amine: Lacks the fluorine atom, resulting in lower lipophilicity and different biological activity.
1-(2-Fluoroethyl)piperidin-4-amine: Shorter alkyl chain, affecting its overall molecular size and interactions.
The presence of the fluorine atom in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19FN2 |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C9H19FN2/c1-9(2,10)7-12-5-3-8(11)4-6-12/h8H,3-7,11H2,1-2H3 |
InChI Key |
JLNGSDYMESNBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
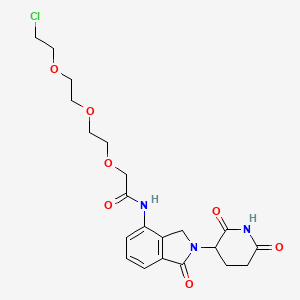
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
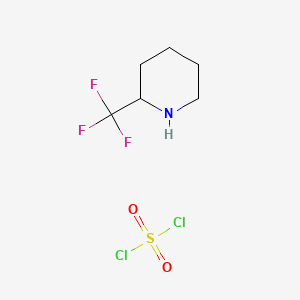
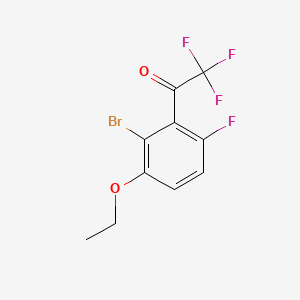
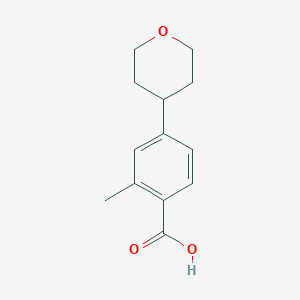
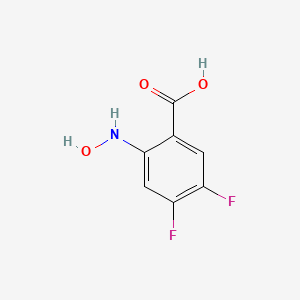
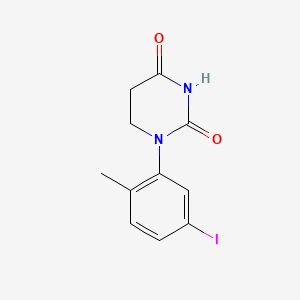
![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
